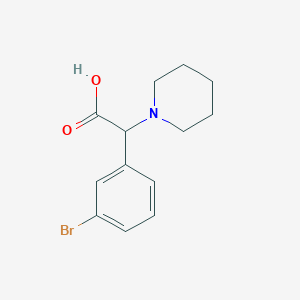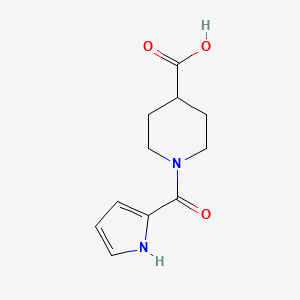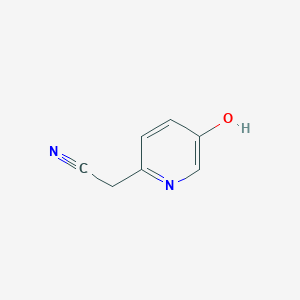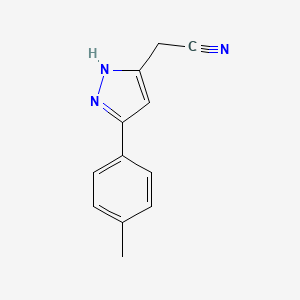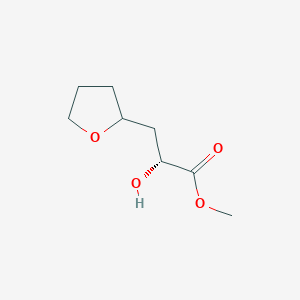
1-(3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)ethanamine is a chemical compound known for its unique structure and properties It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,2,4-triazole ring, and an ethanamine group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(3-(3-(Trifluormethyl)phenyl)-1H-1,2,4-triazol-5-yl)ethanamin umfasst in der Regel mehrere Schritte. Eine gängige Methode beinhaltet die folgenden Schritte:
Bildung des 1,2,4-Triazolrings: Dies kann durch Reaktion von Hydrazin mit einer geeigneten Nitrilverbindung unter sauren Bedingungen erzielt werden.
Einführung der Trifluormethylgruppe: Dieser Schritt beinhaltet die Verwendung von Trifluormethylierungsmitteln wie Trifluormethyljodid oder Trifluormethylsulfonaten.
Kopplung mit dem Phenylring: Das trifluormethylierte Triazol wird dann unter Verwendung von palladiumkatalysierten Kreuzkupplungsreaktionen mit einem Phenylring gekoppelt.
Anlagerung der Ethanamingruppe: Schließlich wird die Ethanamingruppe durch reduktive Aminierung oder andere geeignete Methoden eingeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren, Hochdurchsatz-Screening für optimale Reaktionsbedingungen und die Verwendung robuster Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
1-(3-(3-(Trifluormethyl)phenyl)-1H-1,2,4-triazol-5-yl)ethanamin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Trifluormethylgruppe kann durch nucleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel unter sauren oder basischen Bedingungen.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung.
Substitution: Nucleophile wie Amine, Thiole und Halogenide unter geeigneten Bedingungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu entsprechenden Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
1-(3-(3-(Trifluormethyl)phenyl)-1H-1,2,4-triazol-5-yl)ethanamin hat mehrere wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Es wird als Baustein für die Synthese von pharmazeutischen Verbindungen verwendet, insbesondere solchen, die auf neurologische und entzündliche Erkrankungen abzielen.
Materialwissenschaft: Die Verbindung wird hinsichtlich ihrer potenziellen Verwendung bei der Entwicklung fortschrittlicher Materialien, einschließlich Polymeren und Beschichtungen mit einzigartigen Eigenschaften, untersucht.
Pflanzenschutzmittel: Sie wird aufgrund ihrer bioaktiven Eigenschaften auf ihr Potenzial als Pestizid oder Herbizid untersucht.
Biologische Forschung: Die Verbindung wird in Studien zu Enzyminhibition, Rezeptorbindung und anderen biochemischen Prozessen verwendet.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings with unique properties.
Agrochemicals: It is investigated for its potential as a pesticide or herbicide due to its bioactive properties.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Wirkmechanismus
Der Wirkungsmechanismus von 1-(3-(3-(Trifluormethyl)phenyl)-1H-1,2,4-triazol-5-yl)ethanamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Trifluormethylgruppe verstärkt die Lipophilie der Verbindung, wodurch sie Zellmembranen leichter durchdringen kann. Der Triazolring kann mit verschiedenen Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Die Ethanamingruppe kann zusätzlich zur Bindungsaffinität und -spezifität beitragen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(3-(Trifluormethyl)phenyl)ethanamin: Ähnliche Struktur, jedoch ohne den Triazolring.
1-(3-(Trifluormethyl)phenyl)-1H-1,2,4-triazol: Ähnliche Struktur, jedoch ohne die Ethanamingruppe.
1-(3-(Trifluormethyl)phenyl)-1H-1,2,4-triazol-5-yl)methanol: Ähnliche Struktur, jedoch mit einer Methanolgruppe anstelle von Ethanamin.
Einzigartigkeit
1-(3-(3-(Trifluormethyl)phenyl)-1H-1,2,4-triazol-5-yl)ethanamin ist einzigartig aufgrund der Kombination der Trifluormethylgruppe, des Triazolrings und der Ethanamingruppe. Diese Kombination verleiht ihr besondere physikalisch-chemische Eigenschaften, wodurch sie für verschiedene Anwendungen in der medizinischen Chemie, Materialwissenschaft und Pflanzenschutzmittel wertvoll ist.
Eigenschaften
Molekularformel |
C11H11F3N4 |
|---|---|
Molekulargewicht |
256.23 g/mol |
IUPAC-Name |
1-[3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine |
InChI |
InChI=1S/C11H11F3N4/c1-6(15)9-16-10(18-17-9)7-3-2-4-8(5-7)11(12,13)14/h2-6H,15H2,1H3,(H,16,17,18) |
InChI-Schlüssel |
UJJQZDFRSDIZNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=NN1)C2=CC(=CC=C2)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


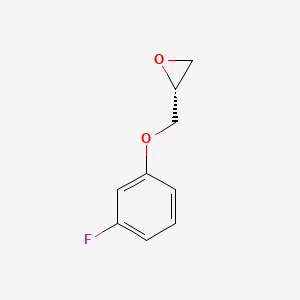

![3-(Piperidin-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813158.png)
![7-(Difluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B11813160.png)

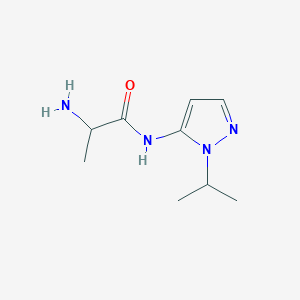
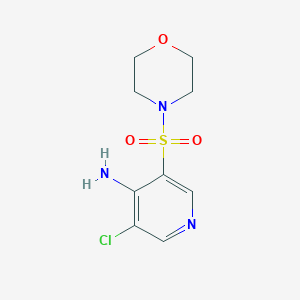
![7-Bromospiro[1,2-dihydroindene-3,3'-pyrrolidine]](/img/structure/B11813197.png)
